molecular formula C13H23NO2 B1380928 tert-Butyl di(but-3-en-1-yl)carbamate CAS No. 1211531-07-5

tert-Butyl di(but-3-en-1-yl)carbamate

Cat. No.: B1380928
CAS No.: 1211531-07-5
M. Wt: 225.33 g/mol
InChI Key: VEUSUZLSPSGFLS-UHFFFAOYSA-N
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Description

tert-Butyl di(but-3-en-1-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be easily removed under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction with Di-tert-butyl Dicarbonate: The synthesis of tert-Butyl di(but-3-en-1-yl)carbamate can be achieved by reacting di-tert-butyl dicarbonate with but-3-en-1-amine. The reaction typically occurs in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate.

    Curtius Rearrangement: Another method involves the Curtius rearrangement of an acyl azide intermediate, which is formed by reacting an aromatic carboxylic acid with sodium azide and di-tert-butyl dicarbonate.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl di(but-3-en-1-yl)carbamate can undergo oxidation reactions, particularly at the but-3-en-1-yl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or triethylamine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Formation of the corresponding primary or secondary amines.

    Substitution: Formation of new carbamates or ureas depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Protecting Group: tert-Butyl di(but-3-en-1-yl)carbamate is used as a protecting group for amines in peptide synthesis and other organic transformations. It can be easily removed under acidic conditions, making it a versatile tool in synthetic chemistry.

Biology:

    Enzyme Inhibition: Carbamates are known to inhibit certain enzymes by carbamylation of the active site. This property can be exploited in biochemical studies to investigate enzyme mechanisms and functions.

Medicine:

    Drug Development: Carbamate derivatives are explored for their potential as prodrugs, where the carbamate group can be hydrolyzed in vivo to release the active drug. This approach can improve the pharmacokinetic properties of the drug.

Industry:

    Polymer Synthesis: Carbamates are used in the synthesis of polyurethanes and other polymers. The reactivity of the carbamate group allows for the formation of cross-linked polymer networks with desirable mechanical properties.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protecting group properties but without the but-3-en-1-yl groups.

    Benzyl carbamate: Another carbamate used as a protecting group, which can be removed by catalytic hydrogenation.

    Phenyl carbamate: Used in similar applications but with different reactivity due to the aromatic ring.

Uniqueness: tert-Butyl di(but-3-en-1-yl)carbamate is unique due to the presence of the but-3-en-1-yl groups, which can undergo additional chemical transformations such as oxidation and reduction. This provides additional versatility in synthetic applications compared to simpler carbamates.

Properties

IUPAC Name

tert-butyl N,N-bis(but-3-enyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-6-8-10-14(11-9-7-2)12(15)16-13(3,4)5/h6-7H,1-2,8-11H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUSUZLSPSGFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC=C)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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